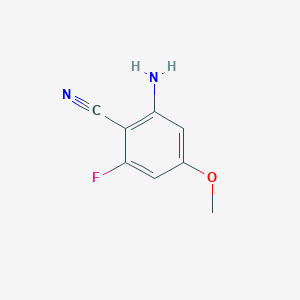

2-Amino-6-fluoro-4-methoxybenzonitrile

Vue d'ensemble

Description

2-Amino-6-fluoro-4-methoxybenzonitrile is a unique chemical provided to early discovery researchers . It has a linear formula of C8H7O1N2F1 . It is a solid substance .

Synthesis Analysis

2-Amino-6-fluorobenzonitrile can be prepared by treating 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluoro (F), methoxy (OCH3), and nitrile (CN) substituents, and an amino (NH2) group .Chemical Reactions Analysis

As a medicinal chemistry intermediate, 2-Amino-6-fluorobenzonitrile has been employed for the preparation of tacrine-related compounds .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 166.15 .Applications De Recherche Scientifique

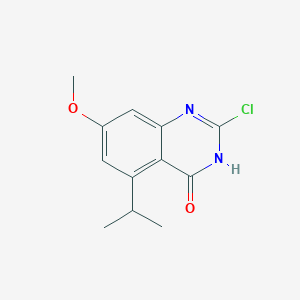

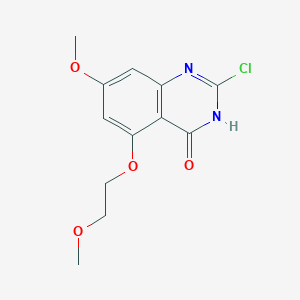

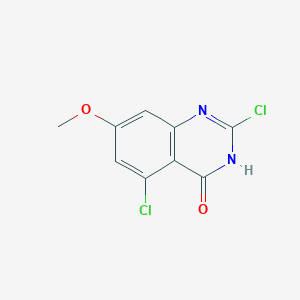

Synthesis of Substituted Quinazolinones

2-Amino-6-fluoro-4-methoxybenzonitrile is used as a starting material for synthesizing substituted 2-amino-4-quinazolinones, which have potential applications in medicinal chemistry. This synthesis involves the substitution of fluorine atoms with heterocycles and further chemical transformations to yield a series of o-fluorobenzoic acid derivatives. These derivatives are significant for developing novel chemical entities (Fray et al., 2006).

Anti-Tumor Activities

The compound is integral in synthesizing 4-aminoquinazoline derivatives, which have shown activities against Bcap-37 cell proliferation, indicating potential anti-tumor properties. This synthesis involves multiple chemical reactions, including nitration, reduction, and cyclization, leading to the formation of quinazoline derivatives with significant bioactivity (Li, 2015).

Corrosion Inhibition

Derivatives of this compound, specifically 2-aminobenzene-1,3-dicarbonitriles, have been investigated as corrosion inhibitors for metals like mild steel and aluminum. They exhibit high inhibition efficiency, showcasing their potential as green corrosion inhibitors in industrial applications (Verma et al., 2015).

Synthesis of Schiff Bases and Antimicrobial Activity

The compound is used in synthesizing Schiff bases with antimicrobial properties. This process involves the Gewald synthesis technique and reactions with pyrazole-4-carboxaldehyde derivatives. These novel Schiff bases exhibit significant in vitro antimicrobial activity against various pathogens (Puthran et al., 2019).

Biological Evaluation of Metal Complexes

This compound is utilized in the synthesis of biologically active compounds, particularly in the formation of binuclear bridged metal complexes. These complexes, incorporating ligands like 2-aminobenzonitrile, have been studied for their antimicrobial and antioxidant activities, as well as their DNA-binding properties, indicating potential therapeutic applications (Govindharaju et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Amino-6-fluoro-4-methoxybenzonitrile is a medicinal chemistry intermediate It has been employed for the preparation of tacrine-related compounds , which are known to target acetylcholinesterase, an enzyme involved in neurotransmission .

Mode of Action

Given its use in the synthesis of tacrine-related compounds , it can be inferred that it may interact with its targets in a similar manner to tacrine, which inhibits acetylcholinesterase by binding to the active site of the enzyme .

Biochemical Pathways

As a precursor for tacrine-related compounds , it may indirectly affect the cholinergic pathway, which is involved in memory and cognition .

Pharmacokinetics

As a medicinal chemistry intermediate , its ADME properties would likely be influenced by the specific chemical modifications it undergoes during the synthesis of the final therapeutic compound .

Result of Action

As a precursor for tacrine-related compounds , it may contribute to the inhibition of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .

Analyse Biochimique

Biochemical Properties

It is known to be a medicinal chemistry intermediate . It has been employed for the preparation of tacrine-related compounds

Molecular Mechanism

It is known that it can be prepared by treatment of 2,6-difluorobenzonitrile with ammonia, which involves displacement of one of the activated fluorine atoms

Propriétés

IUPAC Name |

2-amino-6-fluoro-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFANFVLWPNXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Phenyl-7H-benzo[c]carbazole](/img/structure/B3274017.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylamide](/img/structure/B3274031.png)

![6-Amino-3,7-Dihydro-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B3274041.png)

![3-Oxa-8-thiabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3274048.png)